molecular formula C22H19BrN2O4 B6051979 2-[(3-Bromophenyl)methoxy]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide

2-[(3-Bromophenyl)methoxy]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B6051979
M. Wt: 455.3 g/mol
InChI Key: XWWIGGVKLBPCCM-ZMOGYAJESA-N
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Description

2-[(3-Bromophenyl)methoxy]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a bromophenyl group, a methoxy group, and a benzohydrazide moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)methoxy]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide typically involves multiple steps. One common method starts with the bromination of phenol to obtain 3-bromophenol. This intermediate is then reacted with methanol in the presence of a base to form 3-bromophenyl methoxy ether. The next step involves the condensation of this ether with benzohydrazide under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)methoxy]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[(3-Bromophenyl)methoxy]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)methoxy]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The pathways involved include the inhibition of signal transduction and the induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorophenyl)methoxy]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide
  • 2-[(3-Fluorophenyl)methoxy]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide
  • 2-[(3-Iodophenyl)methoxy]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide

Uniqueness

2-[(3-Bromophenyl)methoxy]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(3-bromophenyl)methoxy]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O4/c1-28-18-9-10-20(26)16(12-18)13-24-25-22(27)19-7-2-3-8-21(19)29-14-15-5-4-6-17(23)11-15/h2-13,26H,14H2,1H3,(H,25,27)/b24-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWIGGVKLBPCCM-ZMOGYAJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=CC=C2OCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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